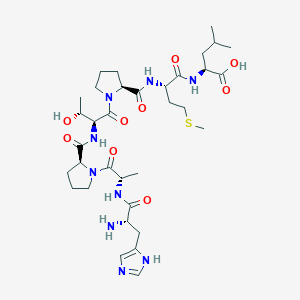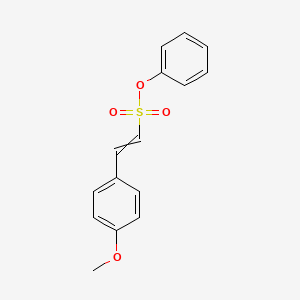![molecular formula C21H28N2 B12613157 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918482-02-7](/img/structure/B12613157.png)
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dimethylphenylmethyl group and a 2-phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted piperazines.
Aplicaciones Científicas De Investigación
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This compound can affect neurotransmitter systems, leading to potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
- 1-(2,3-Dimethylphenyl)-4-(3-methoxybenzyl)piperazine
- 1-(2,6-Dimethylphenyl)-4-(2-methoxyethyl)piperazine
Comparison: Compared to these similar compounds, 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 2,6-dimethylphenylmethyl and 2-phenylethyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
918482-02-7 |
|---|---|
Fórmula molecular |
C21H28N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-[(2,6-dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2/c1-18-7-6-8-19(2)21(18)17-23-15-13-22(14-16-23)12-11-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3 |
Clave InChI |
USTWKXNSWXJFFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)

![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)


